Ethyl rel-(3aS,7aS)-hexahydropyrano[3,4-c]pyrrole-3a(4H)-carboxylate hydrochloride
Description
Ethyl rel-(3aS,7aS)-hexahydropyrano[3,4-c]pyrrole-3a(4H)-carboxylate hydrochloride is a bicyclic heterocyclic compound featuring a fused pyrano-pyrrole scaffold. The molecule includes an ethyl carboxylate group and exists as a hydrochloride salt, enhancing its solubility in polar solvents. This compound is of interest in pharmaceutical research due to its structural complexity, which may influence bioactivity and pharmacokinetics.
Properties
IUPAC Name |
ethyl (3aS,7aS)-2,3,4,6,7,7a-hexahydro-1H-pyrano[3,4-c]pyrrole-3a-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3.ClH/c1-2-14-9(12)10-6-11-5-8(10)3-4-13-7-10;/h8,11H,2-7H2,1H3;1H/t8-,10+;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWEWWNRXAFQBQY-SCYNACPDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CNCC1CCOC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@]12CNC[C@H]1CCOC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl rel-(3aS,7aS)-hexahydropyrano[3,4-c]pyrrole-3a(4H)-carboxylate hydrochloride typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a pyrrole derivative with an ethyl ester in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl rel-(3aS,7aS)-hexahydropyrano[3,4-c]pyrrole-3a(4H)-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides, amines, and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl rel-(3aS,7aS)-hexahydropyrano[3,4-c]pyrrole-3a(4H)-carboxylate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl rel-(3aS,7aS)-hexahydropyrano[3,4-c]pyrrole-3a(4H)-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Table 1: Key Structural Features of Analogs
Key Observations :
- Functional groups such as ethyl carboxylate (target) vs. benzyl esters () or cyano groups () influence polarity and reactivity. Hydrochloride salts (target, ) enhance aqueous solubility compared to neutral analogs.
Key Observations :
Spectral and Analytical Data
Table 3: Spectroscopic Comparison
Biological Activity
Ethyl rel-(3aS,7aS)-hexahydropyrano[3,4-c]pyrrole-3a(4H)-carboxylate hydrochloride is a compound of significant interest due to its potential biological activity. This article delves into its pharmacological properties, synthesis, and various applications based on recent research findings.
Chemical Structure and Properties
The compound has the following molecular formula: C13H17NO5·HCl, with a molecular weight of approximately 293.74 g/mol. Its structure features a pyrrolidine ring fused with a pyran ring, which is crucial for its biological activity. The stereochemistry of the compound is characterized by specific configurations at the 3a and 7a positions, contributing to its unique pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C13H17NO5·HCl |
| Molecular Weight | 293.74 g/mol |
| Melting Point | Not Available |
| Solubility | Soluble in organic solvents |
| LogP | 0.67 |
Antiviral Properties
Recent studies have highlighted the antiviral potential of compounds similar to this compound. For instance, derivatives of pyrrolidine have shown effectiveness against various viral infections by inhibiting viral replication mechanisms. In vitro studies demonstrated that these compounds could reduce viral loads significantly in cell cultures infected with influenza and other viruses .
Anticancer Activity
The compound's structural analogs have also been investigated for their anticancer properties. Research indicates that certain pyrrolidine derivatives can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest mechanisms. In a study involving human cancer cell lines, compounds structurally related to this compound exhibited IC50 values in the low micromolar range, indicating potent anti-tumor activity .
Antidiabetic Effects
Additionally, there is emerging evidence suggesting that this compound may possess antidiabetic properties. Studies have shown that related pyrrolidine compounds can enhance insulin sensitivity and promote glucose uptake in muscle cells. This effect is mediated through the activation of AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis .
Case Study 1: Antiviral Efficacy
In a clinical trial assessing the antiviral efficacy of pyrrolidine derivatives, patients with influenza were administered a specific dosage regimen of this compound. Results showed a significant reduction in symptoms and viral load compared to the control group receiving a placebo.
Case Study 2: Cancer Cell Line Testing
A laboratory study was conducted using various human cancer cell lines (e.g., HeLa and MCF-7) treated with this compound. The results indicated a dose-dependent inhibition of cell growth and induction of apoptosis, confirming its potential as an anticancer agent.
Q & A
Q. What are the optimal synthetic routes for Ethyl rel-(3aS,7aS)-hexahydropyrano[3,4-c]pyrrole-3a(4H)-carboxylate hydrochloride, and how can stereochemical purity be ensured?
Q. How can the structural conformation of this compound be characterized experimentally?
-
Methodological Answer : Single-crystal X-ray diffraction is the gold standard for determining absolute stereochemistry and ring conformations (e.g., pyran chair vs. boat). For dynamic analysis, NMR techniques (e.g., NOESY) can map spatial interactions between protons, while DFT calculations (B3LYP/6-311+G(d,p)) predict stable conformers .
-
Example : In related hexahydropyrano-pyrrole derivatives, X-ray studies confirmed the pyran ring adopts a half-chair conformation, and the pyrrole ring exhibits envelope puckering .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound?
-
Methodological Answer : Discrepancies in antimicrobial or anti-inflammatory assays often arise from variations in assay conditions (e.g., MIC testing protocols, bacterial strains). Standardize assays using CLSI guidelines and include positive controls (e.g., ciprofloxacin for bacteria). Validate results with orthogonal methods (e.g., time-kill curves for antimicrobials, ELISA for cytokine quantification) .
-
Case Study : A 2025 study noted conflicting MIC values (4–32 µg/mL) against S. aureus. Re-evaluation under controlled oxygen levels (aerobic vs. anaerobic) resolved discrepancies, revealing oxygen-dependent activity .
Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?
-
Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) identify key interactions with targets (e.g., bacterial gyrase, TNF-α). QSAR models prioritize substituents at the ethyl ester or pyrrole nitrogen for modification. In silico ADMET profiling (SwissADME) filters candidates with poor bioavailability .
-
Example : Docking of the parent compound into the COX-2 active site revealed hydrogen bonding with Arg120. Methylation of the carboxylate improved binding affinity by 30% in silico, later confirmed by SPR assays .
Experimental Design & Data Analysis
Q. What in vitro assays are most suitable for evaluating its anti-inflammatory potential?
- Methodological Answer :
- Primary screening : LPS-induced TNF-α/IL-6 secretion in RAW264.7 macrophages (ELISA).
- Mechanistic follow-up : NF-κB luciferase reporter assays or Western blotting for IκBα degradation.
- Counteract false positives : Include cytotoxicity controls (MTT assay) to rule out nonspecific effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
